molecular formula C15H20N2O6 B152293 (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid CAS No. 219297-12-8

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Cat. No. B152293
M. Wt: 324.33 g/mol
InChI Key: HTDDLFNQWIQXQX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a molecule that appears to be related to intermediates used in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this compound, they do provide insight into similar molecules and their synthesis which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic molecules. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, an intermediate in the production of Biotin, is achieved through esterification, amine protection, and thiol protection, starting from L-cystine and achieving an overall yield of 67% . This suggests that the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid could also involve similar protection strategies for the amino and carboxylic groups, as well as a specific sequence of reactions to introduce the nitrophenyl moiety.

Molecular Structure Analysis

The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid would include a tert-butoxycarbonyl protected amino group and a nitrophenyl group. These functional groups are indicative of the molecule's potential reactivity and its stereochemistry, given the (R)-configuration. The presence of the nitro group suggests possible reactivity in reduction reactions, similar to the reduction step in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid .

Chemical Reactions Analysis

The chemical reactions involving compounds like (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically include the introduction of protective groups, as seen in the synthesis of related compounds . Additionally, the nitro group could undergo reduction to an amino group, which is a common transformation in the synthesis of amino acid derivatives, as demonstrated in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of similar organic compounds. This includes solubility influenced by the polar carboxylic acid and amino groups, reactivity associated with the nitro group, and stability conferred by the tert-butoxycarbonyl protecting group. The physical properties such as melting point, boiling point, and specific rotation would be dependent on the precise molecular structure and stereochemistry.

Scientific Research Applications

Synthesis and Reactivity

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, being a Boc-amino acid derivative, is involved in carbodiimide-mediated reactions, crucial for peptide synthesis. The compound, when reacted with p-nitrophenol, forms Boc-Xaa-OR products. However, the formation of undesirable dimers through intermediate 2-alkoxy-5(4H)-oxazolone can be mitigated by specific reaction conditions (Benoiton, Lee, & Chen, 2009).

Therapeutic Applications

  • Functionalized amino acid derivatives, including (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, have been synthesized and evaluated for anticancer properties. Compounds derived from this base structure have shown promising cytotoxicity against human cancer cell lines, especially in ovarian and oral cancers, paving the way for new anticancer agents (Kumar et al., 2009).

Spectroscopic and Redox Behavior

  • The compound, when functionalized into oligoaniline-terpyridine ligands, displays significant spectroscopic shifts and enhanced metal-to-ligand charge-transfer transition bands in its ruthenium(II) complexes. This suggests potential applications in materials science, particularly in fields requiring specific optical and redox properties (Qiu, Cheng, & Wang, 2009).

Environmental Studies

  • Derivatives of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, specifically nitrophenols, have been identified in diesel exhaust particles (DEPs) and are associated with vasodilative activity. This finding is crucial for environmental health studies, as it highlights the impact of DEPs on cardiovascular health (Seki et al., 2010).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity, which are not known from the information provided.


Future Directions

Future research on this compound could involve studying its reactivity, investigating its interactions with biological systems, or exploring its potential uses in synthesis or as a pharmaceutical agent.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior could vary. For more specific information, further experimental studies would be needed.


properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDDLFNQWIQXQX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.